molecular formula C18H15N5O4 B2980948 Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate CAS No. 888419-97-4

Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate

Cat. No.: B2980948
CAS No.: 888419-97-4
M. Wt: 365.349
InChI Key: FLJCBCVRMUUVOV-UHFFFAOYSA-N
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Description

Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a triazole ring. This structure is substituted at position 3 with a 3-methylphenyl group and at position 6 with a furan-2-carboxylate moiety via a methylene bridge. The compound’s structural complexity and substituent diversity suggest unique physicochemical and pharmacological profiles compared to analogous heterocycles .

Properties

IUPAC Name

methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-11-4-3-5-12(8-11)23-16-15(20-21-23)17(24)22(10-19-16)9-13-6-7-14(27-13)18(25)26-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCBCVRMUUVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-5-methylphenyl and formyl derivatives, under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Furan-2-carboxylate Moiety: The furan-2-carboxylate group is introduced via esterification reactions, often using methyl furan-2-carboxylate and suitable coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the triazolopyrimidine core with the furan-2-carboxylate ester under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of triazolopyrimidine derivatives with enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms due to its unique structure and reactivity.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structural Differences

The triazolo[4,5-d]pyrimidine core distinguishes this compound from thiazolo[3,2-a]pyrimidine derivatives, such as Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Key differences include:

  • Triazolo vs.
  • Ring Puckering : Thiazolo[3,2-a]pyrimidines exhibit a flattened boat conformation (e.g., deviation of 0.224 Å from planarity in ), whereas triazolo-pyrimidines may adopt distinct conformations due to steric and electronic variations .

Substituent Effects

  • Aromatic Substituents : The 3-methylphenyl group in the target compound increases hydrophobicity compared to polar groups like 4-(methoxycarbonyl)phenyl in Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). This difference impacts solubility and membrane permeability .
  • Furan vs. Benzylidene Groups : The furan-2-carboxylate substituent may confer improved metabolic stability over benzylidene groups (e.g., in ), which are prone to oxidation .

Pharmacological Implications

Pyrimidine derivatives are pharmacologically versatile. The triazolo core may enhance kinase inhibition due to nitrogen-rich aromaticity, whereas thiazolo derivatives (e.g., ) show activity in dihydrofolate reductase inhibition. Substituents like methyl groups (target compound) vs. methylthio groups () further modulate target selectivity and toxicity profiles .

Data Table: Key Comparisons

Compound Core Structure Substituents Molecular Weight Crystal System Pharmacological Notes
Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate Triazolo[4,5-d]pyrimidine 3-methylphenyl, furan-2-carboxylate ~418.4 g/mol* Unknown Potential kinase inhibition
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Benzylidene, phenyl, methoxy 494.55 g/mol Monoclinic ($ P2_1/n $) Antimicrobial activity
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-(methoxycarbonyl)phenyl, indolin-2-one 503.5 g/mol Unknown Enzyme inhibition (e.g., kinases)

*Estimated based on molecular formula.

Biological Activity

Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a furan ring and a triazole-pyrimidine moiety, which are known for their diverse biological properties. The structural formula can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

Research indicates that compounds like this compound may exert their biological effects through several mechanisms:

  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells via the activation of caspases and modulation of mitochondrial membrane potential. This pathway may involve the extrinsic apoptotic pathway, as evidenced by increased active caspase-8 levels in treated cells .
  • Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. For example, related compounds have shown IC50 values as low as 0.15 µM in HT-29 colon cancer cells .

Anticancer Activity

A series of studies have evaluated the anticancer activity of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
DLD-10.39Apoptosis induction via caspase activation
HT-290.15Mitochondrial membrane potential disruption
HeLa>1Limited activity observed

These findings suggest that the compound's effectiveness varies across different cell types, with the highest sensitivity observed in HT-29 cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was assessed using standard disc diffusion methods:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Bacillus subtilis300
Pseudomonas aeruginosa400

The compound exhibited moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Case Studies

Recent investigations into similar compounds have provided insights into their biological activities:

  • Study on Pyrazolo[4,3-e]tetrazolo Derivatives : A related study demonstrated that novel derivatives could inhibit colon cancer cell proliferation effectively and induce apoptosis independently of p53 pathways . This suggests a potential for this compound to also exhibit similar properties.
  • Synthesis and Testing of Furan Derivatives : Another study focused on derivatives of furan carboxylates revealed significant cytotoxicity against various cancer cell lines, with some derivatives showing promising results comparable to established chemotherapeutic agents .

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